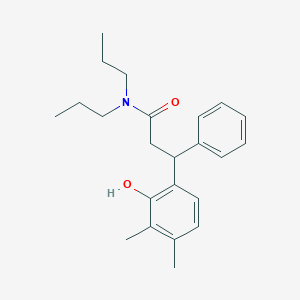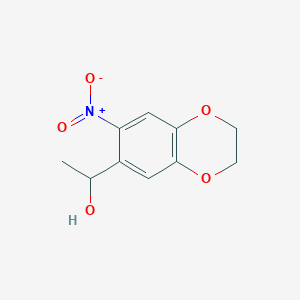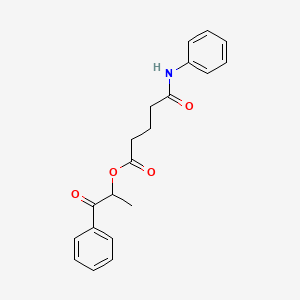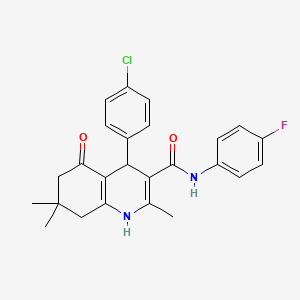
3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide
Descripción general
Descripción
3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that plays a crucial role in the immune system and inflammation.
Mecanismo De Acción
3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide is a selective this compound receptor agonist, which means that it binds to and activates the this compound receptor. Activation of the this compound receptor leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in a reduction of inflammation. In addition, activation of the this compound receptor has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In addition, this compound has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide in lab experiments is its selectivity for the this compound receptor. This allows researchers to study the specific effects of this compound receptor activation without interference from other receptors. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the potential therapeutic applications of this compound in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
The 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide receptor has been shown to play a crucial role in the regulation of immune function and inflammation. Therefore, this compound has potential applications in medical research for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and Crohn's disease. In addition, this compound has also been studied for its potential anticancer properties.
Propiedades
IUPAC Name |
3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-5-14-24(15-6-2)22(25)16-21(19-10-8-7-9-11-19)20-13-12-17(3)18(4)23(20)26/h7-13,21,26H,5-6,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJMLIDJVZGLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC(C1=CC=CC=C1)C2=C(C(=C(C=C2)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)

![1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)
![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)

![2-(2-furoyl)-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B3943830.png)
![3-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B3943846.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-1-naphthylurea](/img/structure/B3943849.png)
![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B3943851.png)


